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molecular formula C10H14N2 B2800755 (2S)-2-phenylpiperazine CAS No. 137766-74-6

(2S)-2-phenylpiperazine

Cat. No. B2800755
M. Wt: 162.236
InChI Key: RIMRLBGNCLMSNH-SNVBAGLBSA-N
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Patent
US04772705

Procedure details

To an ice-cooled stirred suspension of 25. g (0.66 mol) of lithium aluminum hydride in 2.6 liters of anhydrous ether was added in portions over 0.5 hour 30 g (0.17 mol) of 3-phenyl-2-piperazinone. The resulting mixture was heated at reflux for 20 hours and then cooled to 0° C. Isolation of the product by standard methods gave 23 g (83%) of 2-phenylpiperazine as an off-white solid (mp. 83°-85° C.).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.66 mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
2.6 L
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH:13]2[NH:18][CH2:17][CH2:16][NH:15][C:14]2=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[C:7]1([CH:13]2[CH2:14][NH:15][CH2:16][CH2:17][NH:18]2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.66 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(NCCN1)=O
Name
Quantity
2.6 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04772705

Procedure details

To an ice-cooled stirred suspension of 25. g (0.66 mol) of lithium aluminum hydride in 2.6 liters of anhydrous ether was added in portions over 0.5 hour 30 g (0.17 mol) of 3-phenyl-2-piperazinone. The resulting mixture was heated at reflux for 20 hours and then cooled to 0° C. Isolation of the product by standard methods gave 23 g (83%) of 2-phenylpiperazine as an off-white solid (mp. 83°-85° C.).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.66 mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
2.6 L
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH:13]2[NH:18][CH2:17][CH2:16][NH:15][C:14]2=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[C:7]1([CH:13]2[CH2:14][NH:15][CH2:16][CH2:17][NH:18]2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.66 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(NCCN1)=O
Name
Quantity
2.6 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04772705

Procedure details

To an ice-cooled stirred suspension of 25. g (0.66 mol) of lithium aluminum hydride in 2.6 liters of anhydrous ether was added in portions over 0.5 hour 30 g (0.17 mol) of 3-phenyl-2-piperazinone. The resulting mixture was heated at reflux for 20 hours and then cooled to 0° C. Isolation of the product by standard methods gave 23 g (83%) of 2-phenylpiperazine as an off-white solid (mp. 83°-85° C.).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.66 mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
2.6 L
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH:13]2[NH:18][CH2:17][CH2:16][NH:15][C:14]2=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[C:7]1([CH:13]2[CH2:14][NH:15][CH2:16][CH2:17][NH:18]2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.66 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(NCCN1)=O
Name
Quantity
2.6 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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